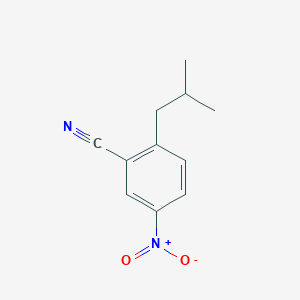

2-Isobutyl-5-nitrobenzonitrile

Descripción general

Descripción

2-Isobutyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thermophysical Properties

- A study by Jiménez et al. (2002) focused on the thermophysical behavior of nitrobenzonitriles, including 2-isobutyl-5-nitrobenzonitrile. They used differential scanning calorimetry to analyze the heat capacities and enthalpies of fusion processes of these compounds, highlighting their significant phase transitions and thermophysical characteristics (Jiménez, Roux, Dávalos, & Temprado, 2002).

Chemical Synthesis and Spectroscopy

Wilshire (1967) synthesized 2-fluoro-5-nitrobenzonitrile, an analogue of this compound. This study provides insights into the chemical properties and reactivity of these compounds through their interaction with amines and amino acids, and by analyzing their proton magnetic resonance spectra (Wilshire, 1967).

Research by Graneek et al. (2018) examined the rotational spectra of 2- and 3-nitrobenzonitrile, including the structural determination of these compounds. This study is relevant for understanding the molecular structure of this compound, given the similarities in their chemical structure and properties (Graneek, Bailey, & Schnell, 2018).

Application in Novel Compound Synthesis

- Li et al. (2006) demonstrated the use of 2-amino-5-nitrobenzonitrile, closely related to this compound, in the synthesis of novel 2H-3,1-benzoxazine derivatives. This highlights the role of nitrobenzonitriles in synthesizing new chemical compounds with potential applications in various fields (Li, Ma, Sun, Wei, & Zhou, 2006).

Chemical Reactivity and Transformation

- Koprivova and Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including 2-nitrobenzonitrile, a compound structurally similar to this compound. This study offers insights into the reactivity and potential chemical transformations of nitrobenzonitriles (Koprivova & Červený, 2008).

Radiotracer Development

- Lim et al. (2014) developed a method for the production of the radiotracer [(18)F]FPEB, which involves the use of nitrobenzonitrile as a precursor. This showcases the potential of this compound in the field of radiotracing and medical imaging (Lim, Labaree, Li, & Huang, 2014).

Vibrational Spectra and Thermodynamics

- Rastogi et al. (2009) conducted a study on the vibrational spectra and thermodynamics of 2-chloro-5-nitrobenzonitrile, a compound that shares similarities with this compound. This research is useful for understanding the vibrational properties and thermodynamic behavior of nitrobenzonitriles (Rastogi, Singhal, Kumar, Rao, Palafox, & Kostova, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitrobenzonitrile compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Nitrobenzonitriles are known to undergo intramolecular cascade reactions, which are induced by electron-transfer catalysts . This process can lead to high conversion and selectivity .

Biochemical Pathways

The intramolecular cascade reactions it undergoes could potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s known to have high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It’s also known to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .

Result of Action

Given its potential to undergo intramolecular cascade reactions, it could potentially lead to various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 2-Isobutyl-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and action. It’s moderately soluble, which could influence its distribution in the body . Additionally, its stability could be affected by factors such as temperature and pH.

Propiedades

IUPAC Name |

2-(2-methylpropyl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)5-9-3-4-11(13(14)15)6-10(9)7-12/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTVZDZXEXCQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283422 | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-96-7 | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

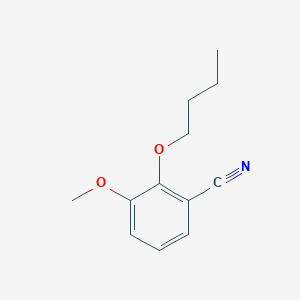

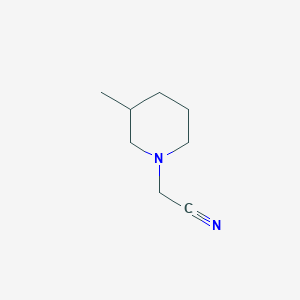

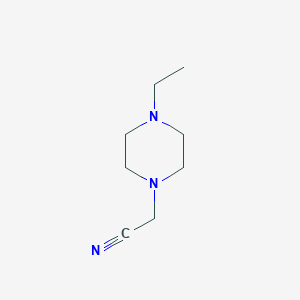

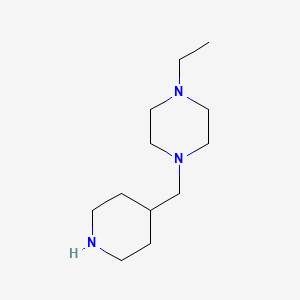

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)